4-Tert-butyl-5-methyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a thiazole ring, a tert-butyl group, and a methyl group. The compound's molecular formula is , and it has a molecular weight of approximately 172.25 g/mol. The presence of the thiazole ring imparts unique chemical properties, while the tert-butyl and methyl groups enhance its lipophilicity, potentially influencing its biological activity and interactions with various molecular targets.
Compounds containing thiazole rings are known for their diverse biological activities. 4-Tert-butyl-5-methyl-1,3-thiazol-2-amine has been studied for its potential pharmacological properties, including:
The specific biological mechanisms of action for 4-tert-butyl-5-methyl-1,3-thiazol-2-amine involve its interaction with enzymes and receptors, modulating their activity due to its structural features.
The synthesis of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine typically involves several steps:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency.
4-Tert-butyl-5-methyl-1,3-thiazol-2-amine has several potential applications:
Research into the interactions of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine with biological targets is ongoing. Studies typically focus on:
These studies are essential for elucidating the mechanism of action and optimizing the compound for specific therapeutic uses .
Several compounds share structural similarities with 4-tert-butyl-5-methyl-1,3-thiazol-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-tert-butylphenol | Tert-butyl group without thiazole ring | Commonly used as an antioxidant |
| 4,4’-Di-tert-butylbiphenyl | Two tert-butyl groups | Exhibits unique thermal stability |
| 4-tert-butylphenylboronic acid | Boronic acid group instead of thiazole | Important in Suzuki coupling reactions |
| 5-Methylthiazole | Thiazole ring without tert-butyl group | Used in flavoring and fragrance |
The uniqueness of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine lies in its combination of both the thiazole ring and tert-butyl group. This structural configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds. Its potential applications in medicinal chemistry and material science highlight its significance in ongoing research efforts.
4-tert-butyl-5-methyl-1,3-thiazol-2-amine belongs to the thiazole family, characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. Its IUPAC name derives from the substituents attached to the thiazole core:
The systematic name follows IUPAC priority rules, with numbering starting at the sulfur atom (position 1) and proceeding counterclockwise.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂S | PubChem |
| Molecular Weight | 170.28 g/mol | PubChem |
| CAS Registry Number | 82202-31-1 | PubChem |
| SMILES | CC(C)(C)C1=CSC(=N1)NC | PubChem |
| InChIKey | NEALBPIDYISVSU-UHFFFAOYSA-N | PubChem |